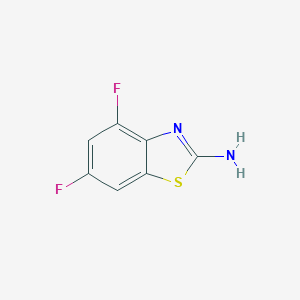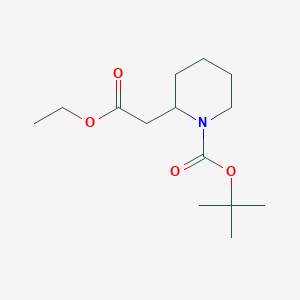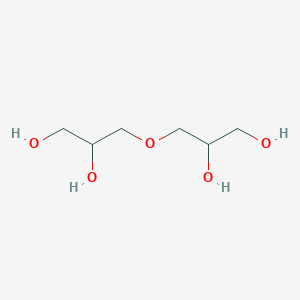
3,4-difluoro-1H-pyrrole
概要
説明
3,4-Difluoro-1H-pyrrole is a chemical compound with the CAS Number: 120047-51-0 and a molecular weight of 103.07 . It is an off-white solid with the linear formula C4H3F2N .
Molecular Structure Analysis
The molecular structure of 3,4-difluoro-1H-pyrrole consists of a five-membered ring containing one nitrogen atom and two fluorine atoms attached to the 3rd and 4th carbon atoms .Physical And Chemical Properties Analysis
3,4-Difluoro-1H-pyrrole is an off-white solid . It has a density of 1.4±0.1 g/cm3 . The boiling point is 144.8±20.0 °C at 760 mmHg . The vapour pressure is 6.3±0.3 mmHg at 25°C . The molar refractivity is 20.7±0.3 cm3 .科学的研究の応用
Crystal Structure Analysis
The crystal structure of 3,4-difluoro-1H-pyrrole has been studied and published in the journal Zeitschrift für Kristallographie . Understanding the crystal structure of a compound is crucial as it provides insights into its physical properties and potential applications.
Building Block for Porphyrin Synthesis
3,4-Difluoro-1H-pyrrole is used as a building block for porphyrin synthesis . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges. They play an important role in biochemistry, with many biological pigments such as heme, chlorophyll, and cytochromes being porphyrins.
Anti-inflammatory Agents
Fluoropyrrole derivatives, which can be synthesized from 3,4-difluoro-1H-pyrrole, are important anti-inflammatory agents . They can be used in the treatment of various inflammatory diseases.
GnRH Receptor Antagonists
Fluoropyrrole derivatives are also stable GnRH (Gonadotropin-releasing hormone) receptor antagonists . These compounds can be used in the treatment of hormone-dependent diseases.
Inhibitors of HCV NS5B Polymerase
Fluoropyrrole derivatives act as inhibitors of HCV NS5B polymerase , an enzyme essential for the replication of the Hepatitis C virus. This makes them potential candidates for antiviral drugs.
Angiotensin II Receptor Antagonists
Fluoropyrrole derivatives are used as Angiotensin II receptor antagonists . These compounds are used in therapy for treating hypertension.
Broad-spectrum Insecticide
A fluorinated pyrrole derivative known as chlorfenapyr was discovered in 1988 and commercialized in 1995 as a broad-spectrum insecticide . This shows the potential of 3,4-difluoro-1H-pyrrole in the development of new pesticides.
作用機序
Target of Action
They are known to act as anti-inflammatory agents, GnRH receptor antagonists, inhibitors of HCV NS5B polymerase, and Angiotensin II receptor antagonists .
Mode of Action
The interaction of fluoropyrrole derivatives with their targets often results in changes that inhibit the function of the target, leading to their various biological effects .
Biochemical Pathways
Given the known activities of fluoropyrrole derivatives, it can be inferred that they may affect pathways related to inflammation, hormone regulation, viral replication, and blood pressure regulation .
Result of Action
Based on the known activities of fluoropyrrole derivatives, it can be inferred that the compound may have anti-inflammatory effects, inhibit certain receptors, and interfere with viral replication .
Safety and Hazards
3,4-Difluoro-1H-pyrrole is classified as a warning hazard under the GHS07 classification . It is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
特性
IUPAC Name |
3,4-difluoro-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2N/c5-3-1-7-2-4(3)6/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJOPWQYDZAFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472976 | |
| Record name | 3,4-difluoro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-1H-pyrrole | |
CAS RN |
120047-51-0 | |
| Record name | 3,4-difluoro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3,4-difluoro-1H-pyrrole interesting for anion recognition?
A1: 3,4-difluoro-1H-pyrrole serves as a valuable building block for creating anion receptors. Research has demonstrated that incorporating this molecule into larger structures like octamethyloctafluorocalix[4]pyrrole and 2,3-di(3',4'-difluoropyrrol-2'-yl)quinoxaline significantly enhances their affinity for anions compared to their non-fluorinated counterparts. [] This enhanced binding affinity is attributed to the electron-withdrawing effects of the fluorine atoms, making the pyrrole NH protons more acidic and thus strengthening hydrogen bond interactions with anions. []
Q2: Which anions show increased binding affinity with fluorinated receptors containing 3,4-difluoro-1H-pyrrole?
A2: Studies using 1H NMR, 19F NMR, and fluorescence emission spectroscopy have shown that incorporating 3,4-difluoro-1H-pyrrole into receptor structures leads to a particularly significant increase in binding affinity for chloride and dihydrogen phosphate anions. [] This effect is especially pronounced in the 2,3-di(3',4'-difluoropyrrol-2'-yl)quinoxaline system, which exhibits a remarkable three orders of magnitude improvement in binding affinity for H2PO4- compared to its non-fluorinated counterpart. []
Q3: How does the size of fluorinated calix[n]pyrroles impact their anion binding selectivity?
A3: Research indicates that as the size of fluorinated calix[n]pyrroles increases (n = 4-6), their selectivity for bromide over chloride also increases. [] This trend is evident in the decreasing binding ratio of Ka(Cl)/Ka(Br) with increasing macrocycle size. [] This observation suggests that larger fluorinated calix[n]pyrroles provide a more suitable binding environment for the larger bromide anion compared to the smaller chloride anion.
Q4: What is the crystal structure of 3,4-difluoro-1H-pyrrole?
A4: The crystal structure of 3,4-difluoro-1H-pyrrole has been determined at 120 K using single-crystal X-ray diffraction analysis. [] The molecule crystallizes in the orthorhombic Pbca space group (no. 61) with unit cell parameters: a = 5.552(1) Å, b = 11.017(2) Å, and c = 13.597(3) Å. [] The crystal structure reveals the presence of intermolecular N-H—F-C hydrogen bonds, with lengths of 2.255(2) Å and 2.292(2) Å, involving three pyrrole units. []
Q5: What are some applications of 3,4-difluoro-1H-pyrrole derivatives in materials science?
A5: Derivatives of 3,4-difluoro-1H-pyrrole, specifically those containing a 2-cyano group, have shown promise in the development of luminescent liquid crystals. [] These materials exhibit adjustable properties based on the specific substituents incorporated into their structure. [] Further research in this area could lead to advancements in display technologies and other applications requiring tunable luminescent materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




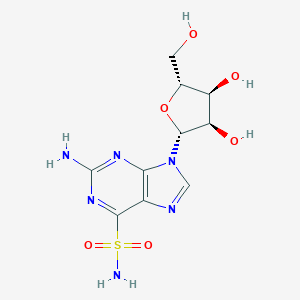
![1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid](/img/structure/B53866.png)
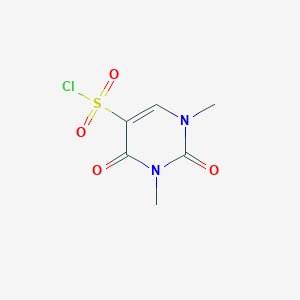
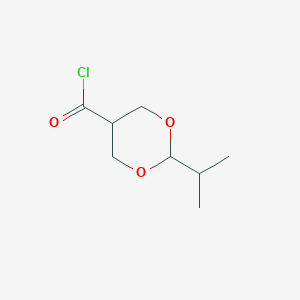

![(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B53872.png)
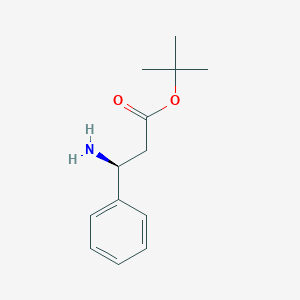

![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)
